molecular formula C12H10FNO2 B12884330 2-Ethyl-4-(2-fluorobenzylidene)oxazol-5(4H)-one

2-Ethyl-4-(2-fluorobenzylidene)oxazol-5(4H)-one

Cat. No.: B12884330
M. Wt: 219.21 g/mol
InChI Key: HSSRRSPYYMEBBU-YFHOEESVSA-N
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Description

2-Ethyl-4-(2-fluorobenzylidene)oxazol-5(4H)-one is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl group at the 2-position, a fluorobenzylidene group at the 4-position, and a ketone group at the 5-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(2-fluorobenzylidene)oxazol-5(4H)-one typically involves the condensation of 2-ethyl-4-oxazolone with 2-fluorobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(2-fluorobenzylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxazole derivatives with additional functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Compounds with substituted fluorobenzylidene groups.

Scientific Research Applications

2-Ethyl-4-(2-fluorobenzylidene)oxazol-5(4H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(2-fluorobenzylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylidene group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-4-benzylideneoxazol-5(4H)-one: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    2-Methyl-4-(2-fluorobenzylidene)oxazol-5(4H)-one: Has a methyl group instead of an ethyl group, which can influence its steric and electronic properties.

    4-(2-Fluorobenzylidene)oxazol-5(4H)-one: Lacks the ethyl group, which may alter its solubility and overall chemical behavior.

Uniqueness

The presence of both the ethyl group and the fluorobenzylidene group in 2-Ethyl-4-(2-fluorobenzylidene)oxazol-5(4H)-one makes it unique compared to its analogs. These functional groups contribute to its distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets.

Properties

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

(4Z)-2-ethyl-4-[(2-fluorophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C12H10FNO2/c1-2-11-14-10(12(15)16-11)7-8-5-3-4-6-9(8)13/h3-7H,2H2,1H3/b10-7-

InChI Key

HSSRRSPYYMEBBU-YFHOEESVSA-N

Isomeric SMILES

CCC1=N/C(=C\C2=CC=CC=C2F)/C(=O)O1

Canonical SMILES

CCC1=NC(=CC2=CC=CC=C2F)C(=O)O1

Origin of Product

United States

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